molecular formula C7H16O3 B1582977 1,3,3-Trimethoxybutane CAS No. 6607-66-5

1,3,3-Trimethoxybutane

Cat. No. B1582977
CAS RN: 6607-66-5
M. Wt: 148.2 g/mol
InChI Key: DIQSNTFKLAYVOT-UHFFFAOYSA-N
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Description

1,3,3-Trimethoxybutane is a chemical compound with the molecular formula C7H16O3 . It is used in chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of 1,3,3-Trimethoxybutane is represented by the linear formula CH3C(OCH3)2CH2CH2OCH3 . The molecular weight is 148.20 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3,3-Trimethoxybutane are not detailed in the available resources, it is known to be used in chemical synthesis studies .


Physical And Chemical Properties Analysis

1,3,3-Trimethoxybutane is a liquid at room temperature . It has a refractive index of 1.41 (lit.) and a density of 0.94 g/mL at 25 °C (lit.) . The boiling point is 61-63 °C/20 mmHg (lit.) .

Scientific Research Applications

Combustion and Fuel Properties

1,3,3-Trimethoxybutane, closely related to triptane (2,2,3-trimethylbutane), has been studied for its potential as a gasoline octane booster. Triptane, with a research octane number (RON) of 112, can be produced from methanol and dimethyl ether, offering a route for utilizing biomass derivatives as transportation fuels. A detailed kinetic model for triptane combustion has been developed, considering quantum chemistry calculations and thermochemical properties. This model helps evaluate the ignition properties of triptane under engine-relevant conditions, crucial for its evaluation as a fuel additive (Atef et al., 2019).

Catalysis and Chemical Reactions

The use of composite ionic liquid catalysts in the alkylation of isobutene with 2-butene, yielding trimethylpentane, demonstrates the relevance of 1,3,3-Trimethoxybutane and similar compounds in catalytic processes. These catalysts significantly improve alkylate quality, with the research octane numbers of the alkylates reaching 98-101 (Liu et al., 2008).

Organic Synthesis

In organic synthesis, derivatives of 1,3,3-Trimethoxybutane, such as 4,6,6-trimethoxy-1,1,1-trifluorohex-3-en-2-one, have been synthesized from 1,1,3,3-tetramethoxybutane. These derivatives are useful for preparing new series of 4,5-dihydro-1H-pyrazoles and aromatic 1H-pyrazoles, which are important in medicinal chemistry and material science (Bonacorso et al., 2009).

Pheromone Synthesis

1,3,3-Trimethoxybutane-related compounds have been synthesized and identified as pheromones in insects. For example, the synthesis of (1R,3S,5S)‐1,3,8‐Trimethyl‐2,9‐dioxabicyclo[3.3.1]non‐7‐ene, a male pheromone of the Hepialid Moth, demonstrates the application of such compounds in biological and ecological studies (Marukawa & Mori, 2002).

Medicinal Chemistry

Triorganotin(IV) derivatives of sodium deoxycholate have been synthesized using compounds structurally related to 1,3,3-Trimethoxybutane. These compounds exhibit promising antifungal and anticancer activities, indicating the potential of 1,3,3-Trimethoxybutane derivatives in medicinal chemistry and pharmaceutical research (Shaheen et al., 2014).

Safety And Hazards

1,3,3-Trimethoxybutane is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 46 °C (closed cup) . The safety signal word is “Warning” and the hazard statement is H226 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

1,3,3-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQSNTFKLAYVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216273
Record name 4-Methoxybutan-2-one-dimethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethoxybutane

CAS RN

6607-66-5
Record name 1,3,3-Trimethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6607-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybutan-2-one-dimethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybutan-2-one-dimethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutan-2-one-dimethylacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,3-Trimethoxybutane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSR464P76K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
RO Norris, JJ Verbanc, GF Hennion - Journal of the American …, 1938 - ACS Publications
A method has been described whereby the rate of approach to, and the concentrations at, equilibrium may be determined in reactions of the type R2CO+ R'2CHOH*-h>- R2CHOH+ R'…
Number of citations: 14 pubs.acs.org
LJ Dolby, KS Marshall - Organic Preparations and Procedures, 1969 - Taylor & Francis
2-Methoxy-1, 3-butadiene has long been used in Diels-Alder reactions.-Recently, a novel condensation between 2-methoxy-1, 3-butadiene and enols or phenols has been uncovered.-…
Number of citations: 30 www.tandfonline.com
VN Ipatieff, H Pines, L Schmerling - Journal of the American …, 1938 - ACS Publications
The thermal catalytic desaturationof 1, 3, 3-trimethoxybutane has been investigated and the products described. Three reversible and three non-reversible reactions leading to 1, 3, 3-…
Number of citations: 16 pubs.acs.org
EB Grant, JP Gittinger… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 3588‐30‐5 ] C 5 H 8 O (MW 84.13) InChI = 1S/C5H8O/c1‐4‐5(2)6‐3/h4H,1‐2H2,3H3 InChIKey = LYGKSUOGJYYSOI‐UHFFFAOYSA‐N (2π or 4π partner in cycloaddition reactions ; …
Number of citations: 0 onlinelibrary.wiley.com
FH Case - Journal of the American Chemical Society, 1948 - ACS Publications
Although 2-nitramino-A2-l, 3-diazacyclo-pentene,-cyclohexene and-cycloheptene can be converted to the corresponding l, 3-dinitro-l, 3-di-azacyclopentanone-2,-cyclohexanone-2 and-…
Number of citations: 61 pubs.acs.org
MS NEWMAN, HA LLOYD - The Journal of Organic Chemistry, 1952 - ACS Publications
The work herein reported was undertaken in order to obtain information on the behavior of 2-methoxy-1, 3-butadiene in Diels-Alder reactions with certain dienophiles. This information …
Number of citations: 7 pubs.acs.org
M Marsi, JA Gladysz - Organometallics, 1982 - ACS Publications
Previously, we noted that (CO) 5MnSi (CH3) 3 (1) cleanly converts ketones with «-hydrogens to their trimethylsilyl enol ethers. 4 567In contrast to conventional silyl enol ether syntheses, …
Number of citations: 23 pubs.acs.org
KN Campbell, IJ Schaffner - Journal of the American Chemical …, 1945 - ACS Publications
The Preparation of 4-Methylquinolines Page 1 86 Kenneth N. Campbell and Irwin J. Schaffner Vol. liquid products from each of the abovetests were distilled to 260 to separate …
Number of citations: 82 pubs.acs.org
H Adkins, FW Cox - Journal of the American Chemical Society, 1938 - ACS Publications
Clark, Conant, Fieserand others have shown the relationship of structure to the oxidation-re-duction potentials for many ketones of the qui-none type. They used an electrochemical …
Number of citations: 168 pubs.acs.org
Q He - 2023 - open.library.ubc.ca
This dissertation presents research work on hetero-Diels-Alder reactions using 2-diphenylphosphoryloxy-1, 3-butadienes and imines for the construction of six-membered nitrogen …
Number of citations: 2 open.library.ubc.ca

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